ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate
Description
Ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a 4-methylphenylamino group at position 4, and an ethyl ester at position 2. Quinoline derivatives are renowned for their pharmacological versatility, including antitumor, antimicrobial, and antimalarial activities . Crystallographic studies highlight the planar nature of the quinoline core, with dihedral angles between aromatic systems (e.g., 4.17° between quinoline rings in related derivatives) stabilizing the molecular conformation .
Properties
IUPAC Name |
ethyl 6-chloro-4-(4-methylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-19(23)18-11-17(21-14-7-4-12(2)5-8-14)15-10-13(20)6-9-16(15)22-18/h4-11H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRHBJGWKJUSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinolone derivatives, which this compound is a part of, are known to have a broad range of targets due to their versatile structure.
Mode of Action
Quinolone derivatives are known to interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions.
Biochemical Pathways
Quinolone derivatives are known to influence a variety of biochemical pathways, including those involved in antibacterial, antiplasmodial, and cytotoxic activities.
Biochemical Analysis
Biochemical Properties
It is known that quinolines, the class of compounds to which it belongs, have a wide range of applications in medicinal and synthetic organic chemistry
Molecular Mechanism
It is known that the compound can exist in four relatively stable conformations, which may influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
Ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a chloro substituent and an ethyl ester group, which enhance its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Structural Characteristics
The molecular formula of this compound is C19H17ClN2O2, with a molecular weight of approximately 340.8 g/mol. Its structure includes:
- Chloro Group : Enhances reactivity and potential interactions with biological targets.
- Ethyl Ester Group : Contributes to solubility and bioavailability.
- Amino Group : May participate in hydrogen bonding and nucleophilic reactions.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains, likely due to its ability to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase. These enzymes are crucial for bacterial cell survival, making them prime targets for antimicrobial agents.
Table 1: Antimicrobial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 16 µg/mL | |
| Staphylococcus aureus | 8 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
Research indicates that quinoline derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been evaluated for its cytotoxic effects on several cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of this compound against human cancer cell lines (e.g., HeLa, MCF-7), it was found that:
- HeLa Cells : IC50 = 15 µM
- MCF-7 Cells : IC50 = 20 µM
These results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Concentration (µM) | Inhibition (%) | Reference |
|---|---|---|---|
| TNF-alpha | 10 | 60% | |
| IL-6 | 10 | 55% |
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within cells. The presence of the chloro and amino groups allows for hydrogen bonding and hydrophobic interactions with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- Electron Effects: The 4-methylphenylamino group in the target compound may enhance solubility and receptor binding compared to methoxy (e.g., ) or carboxylic acid derivatives ().
- Positional Influence: Ester groups at position 2 (target compound) vs.
- Biological Relevance : The chloro substituent at position 6 is conserved across multiple analogues, suggesting its critical role in bioactivity (e.g., antimalarial activity in ).
Physicochemical Properties
Table 2: Physical and Crystallographic Data
Key Observations :
- The target compound’s ethyl ester group likely improves lipid solubility compared to carboxylic acid derivatives (e.g., ), favoring membrane permeability.
- Crystallographic data for analogues (e.g., ) suggest weak intermolecular interactions (C–H⋯π, π–π stacking) stabilize the solid-state structure, which may correlate with formulation stability.
Key Observations :
- Pd-catalyzed cross-coupling () offers regioselectivity for introducing aryl/amino groups, critical for the target compound’s synthesis.
- Piperidine-mediated condensations () are simpler but may lack the precision required for multi-substituted quinolines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
